molecular formula C20H22BrClN4O2 B11683442 N'-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

N'-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

Cat. No.: B11683442
M. Wt: 465.8 g/mol
InChI Key: FGTGSQQCBCHLGS-FMCGGJTJSA-N
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Description

N’-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a piperazine ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is unique due to the presence of both a piperazine ring and a chlorophenyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H22BrClN4O2

Molecular Weight

465.8 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H22BrClN4O2/c21-17-5-6-19(27)16(11-17)12-23-24-20(28)14-26-9-7-25(8-10-26)13-15-3-1-2-4-18(15)22/h1-6,11-12,27H,7-10,13-14H2,(H,24,28)/b23-12-

InChI Key

FGTGSQQCBCHLGS-FMCGGJTJSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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